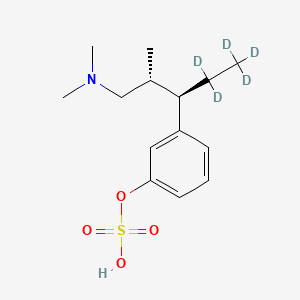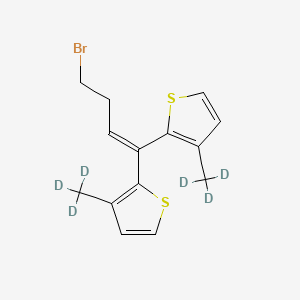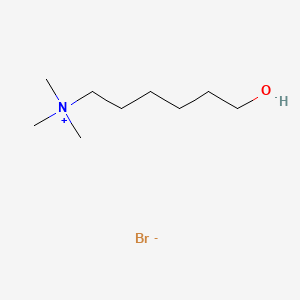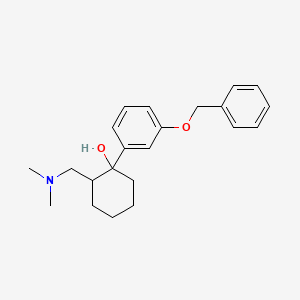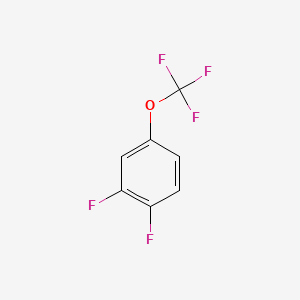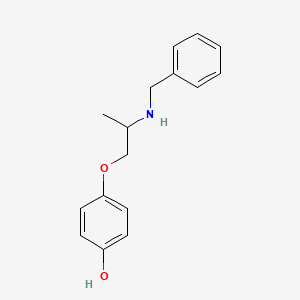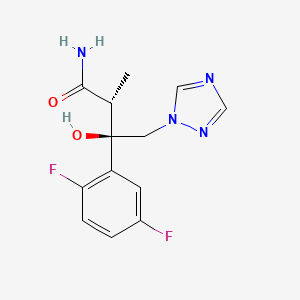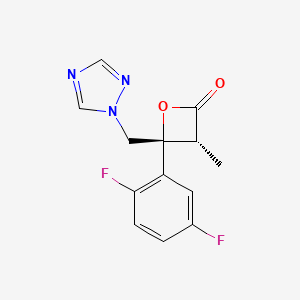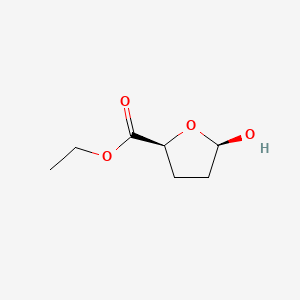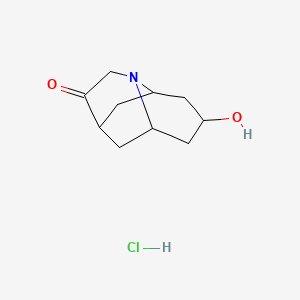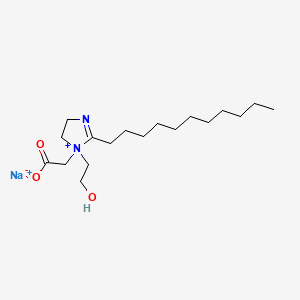
1-Dehydrocorticosteron-21-Acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dehydrocorticosterone 21-Acetate is an acetylated derivative of corticosterone, dehydrogenated at the one position. It is a synthetic corticosteroid used primarily in scientific research. This compound is known for its role as a precursor in the synthesis of other biologically active steroids, such as 21-hydroxypregna-1,4-diene-3,11,20-trione, a metabolite of 1α-hydroxycorticosterone in certain species of fish .
Wissenschaftliche Forschungsanwendungen
1-Dehydrocorticosterone 21-Acetate is widely used in scientific research due to its role as a precursor in the synthesis of other steroids. Its applications include:
Chemistry: Used in the synthesis of complex steroidal structures.
Biology: Studied for its role in metabolic pathways and as a precursor to biologically active steroids.
Medicine: Investigated for potential therapeutic uses and as a model compound in drug development.
Industry: Utilized in the production of steroid-based pharmaceuticals
Wirkmechanismus
Target of Action
1-Dehydrocorticosterone 21-Acetate is an acetylated derivative of corticosterone . It has been used as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione, which is a metabolite of 1α-hydroxycorticosterone in the skate
Mode of Action
It is known that it is dehydrogenated at the one position .
Biochemical Pathways
1-Dehydrocorticosterone 21-Acetate is involved in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione . This compound is a metabolite of 1α-hydroxycorticosterone in the skate
Result of Action
It is known that it is used as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dehydrocorticosterone 21-Acetate can be synthesized through various chemical pathways. One common method involves the acetylation of corticosterone, followed by dehydrogenation at the one position. The process typically includes the use of reagents such as acetic anhydride and a catalyst like pyridine .
Industrial Production Methods: In industrial settings, the synthesis of 1-Dehydrocorticosterone 21-Acetate often starts with diosgenin, a steroid sapogenin. The process involves multiple steps, including hydroxylation, dehydrogenation, and acetylation, to achieve the desired compound. The use of biotransformations and enzymatic processes is common to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dehydrocorticosterone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to 21-hydroxypregna-1,4-diene-3,11,20-trione using oxidizing agents.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Acetyl groups can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, sulfuric acid.
Major Products:
21-Hydroxypregna-1,4-diene-3,11,20-trione: A significant product formed through oxidation.
Various Derivatives: Depending on the substitution reactions performed
Vergleich Mit ähnlichen Verbindungen
Corticosterone: The parent compound, which is not acetylated or dehydrogenated.
Prednisone: A synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another synthetic corticosteroid with higher potency
Uniqueness: 1-Dehydrocorticosterone 21-Acetate is unique due to its specific structural modifications, which confer distinct biological activities and make it a valuable precursor in steroid synthesis. Its acetylation and dehydrogenation at the one position differentiate it from other corticosteroids, providing unique properties for research and industrial applications .
Eigenschaften
CAS-Nummer |
58652-04-3 |
|---|---|
Molekularformel |
C23H30O5 |
Molekulargewicht |
386.488 |
IUPAC-Name |
[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h8-10,16-19,21,26H,4-7,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1 |
InChI-Schlüssel |
AUJYIXRHRTVZNY-ZWFCQKKLSA-N |
SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |
Synonyme |
(11β)-21-(Acetyloxy)-11-hydroxy-pregna-1,4-diene-3,20-dione; _x000B_11β,21-Dihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate; 1,2-Dehydrocorticosterone 21-Acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


